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molecular formula C12H12N2O2 B8653716 1-Benzyl-4-methyl-3,6[1H,2H]-pyridazinedione CAS No. 489402-44-0

1-Benzyl-4-methyl-3,6[1H,2H]-pyridazinedione

Cat. No. B8653716
M. Wt: 216.24 g/mol
InChI Key: SOLREEWSDPFJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919323B2

Procedure details

A slurry of citraconic anhydride (5.61 g, 50.0 mmol), benzylhydrazine dihydrochloride (9.80 g, 50.0 mmol) and potassium acetate (9.80 g, 100 mmol) in acetic acid (100 mL) was heated to reflux for 17 h. The reaction mixture was cooled and filtered. The filtrate was evaporated under reduced pressure and re-evaporated from toluene. The gummy yellow residue was partitioned between sodium carbonate solution (90 mL, 4 N) and EtOAc (50 mL). The aqueous extract was washed once with EtOAc and then slowly added to hydrochloric acid (3 M, 140 mL). The resulting white precipitate was collected, washed with water and dissolved in chloroform (1 L). The insoluble material was collected and boiled in EtOAc and filtered hot, to give 1,2-dihydro-1-benzyl-4-methyl-3,6-pyridazinedione as a white solid, mp >200° C. (1.85 g, 17%). Part IA compound.
Quantity
5.61 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])O[C:5](=[O:6])[CH:4]=[C:2]1[CH3:3].Cl.Cl.[CH2:11]([NH:18][NH2:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(=O)C.[K+]>C(O)(=O)C>[CH2:11]([N:18]1[C:5](=[O:6])[CH:4]=[C:2]([CH3:3])[C:1](=[O:8])[NH:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
C1(\C(\C)=C/C(=O)O1)=O
Name
benzylhydrazine dihydrochloride
Quantity
9.8 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Name
potassium acetate
Quantity
9.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
re-evaporated from toluene
CUSTOM
Type
CUSTOM
Details
The gummy yellow residue was partitioned between sodium carbonate solution (90 mL, 4 N) and EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
WASH
Type
WASH
Details
was washed once with EtOAc
ADDITION
Type
ADDITION
Details
slowly added to hydrochloric acid (3 M, 140 mL)
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (1 L)
CUSTOM
Type
CUSTOM
Details
The insoluble material was collected
FILTRATION
Type
FILTRATION
Details
filtered hot

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1NC(C(=CC1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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